molecular formula C10H6F2N2 B1434735 5,5'-Difluoro-3,3'-bipyridine CAS No. 1820649-33-9

5,5'-Difluoro-3,3'-bipyridine

Cat. No.: B1434735
CAS No.: 1820649-33-9
M. Wt: 192.16 g/mol
InChI Key: HYELTGIFBABGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5’-Difluoro-3,3’-bipyridine is a unique and versatile compound that has gained much attention in the scientific community due to its various applications in diverse fields, including materials science, organic synthesis, and medicinal chemistry. It has a molecular weight of 192.17 .


Molecular Structure Analysis

The molecular formula of 5,5’-Difluoro-3,3’-bipyridine is C10H6F2N2 . The Inchi Code is 1S/C10H6F2N2/c11-9-1-7 (3-13-5-9)8-2-10 (12)6-14-4-8/h1-6H .

Scientific Research Applications

Lanthanide Ternary Complexes

5,5'-Difluoro-3,3'-bipyridine, in the form of 5,5'-dimethyl-2,2'-bipyridine, is used in constructing lanthanide ternary complexes. These complexes exhibit unique crystal structures and luminescence properties, making them suitable for applications in materials science, particularly in the development of luminescent materials (Du, Ren, & Zhang, 2020).

Metal-Organic Frameworks (MOFs)

Bipyridine derivatives are integral in the synthesis of metal–organic frameworks. For instance, zirconium-based MOFs incorporating bipyridine moieties have shown efficacy in toxic hydrogen sulfide capture, highlighting their potential in environmental applications (Nickerl et al., 2014).

Dye-Sensitized Solar Cells (DSCs)

Copper(I) complexes of bipyridine ligands, including this compound, have been developed for use in copper-based dye-sensitized solar cells. These complexes contribute to the advancement of renewable energy technologies by improving the efficiency of solar cells (Constable et al., 2009).

Transthyretin Fibrillogenesis Inhibitors

In medical research, certain bipyridine derivatives are proposed as scaffolds for designing transthyretin (TTR) fibrillogenesis inhibitors. These inhibitors are significant in the study of amyloid diseases (Dessì et al., 2020).

Photomemory Materials

Research into the photochemical behavior of bipyridylic compounds, such as this compound, has revealed their potential as photomemory materials. This application is important in the development of advanced optical storage and data processing technologies (Ortiz-Sánchez et al., 2010).

Ionic Liquids

Bipyridine compounds are also used in synthesizing ionic liquids. These substances have diverse applications, particularly in green chemistry, due to their unique solvation properties and thermal stability (Singh & Shreeve, 2003).

Coordination Chemistry

In coordination chemistry, bipyridine derivatives are essential in the formation of multidimensional coordination networks. These networks have applications in catalysis and materials science due to their diverse structural and bonding properties (Feazell, Carson, & Klausmeyer, 2006).

Safety and Hazards

The safety data sheet for 5,5’-Difluoro-3,3’-bipyridine is available . It’s important to handle this compound with care, using appropriate personal protective equipment. More specific safety and hazard information should be obtained from the product’s safety data sheet.

Properties

IUPAC Name

3-fluoro-5-(5-fluoropyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2/c11-9-1-7(3-13-5-9)8-2-10(12)6-14-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYELTGIFBABGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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